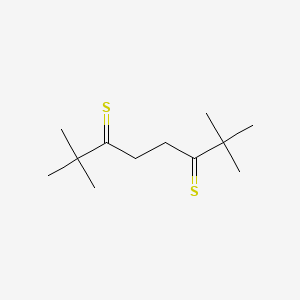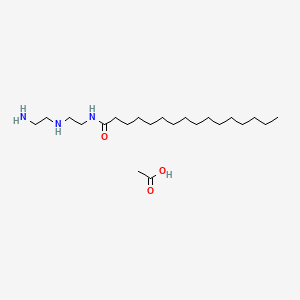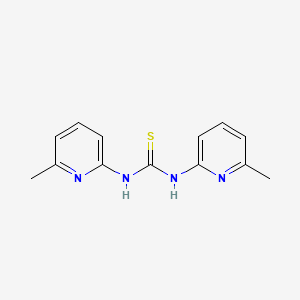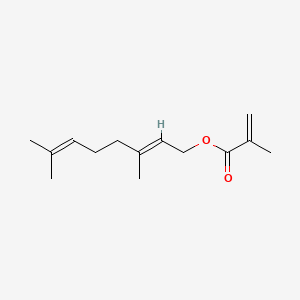
2-(5-(Hydroxy(oxido)amino)-2-methylphenyl)-3-phenylacrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 405117 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to undergo a variety of chemical reactions, making it a valuable tool in both research and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 405117 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the final product. The exact synthetic route can vary, but it often involves multiple steps, including the formation of intermediate compounds that are subsequently transformed into NSC 405117.
Industrial Production Methods
In an industrial setting, the production of NSC 405117 is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of advanced catalysts are often employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
NSC 405117 is known to undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
The reactions involving NSC 405117 typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents such as lithium aluminum hydride or sodium borohydride. Substitution reactions often require the presence of a catalyst and may be carried out under various temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of NSC 405117 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of NSC 405117, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
科学研究应用
NSC 405117 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: NSC 405117 is used in studies involving cellular processes and biochemical pathways.
Medicine: The compound has potential therapeutic applications and is being investigated for its effects on various diseases.
Industry: NSC 405117 is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of NSC 405117 involves its interaction with specific molecular targets and pathways within cells. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects. The exact mechanism can vary depending on the specific application and the conditions under which the compound is used.
相似化合物的比较
NSC 405117 can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:
NSC 405118: This compound has a similar structure but differs in its reactivity and applications.
NSC 405119: Another related compound with distinct chemical properties and uses.
The uniqueness of NSC 405117 lies in its specific reactivity and the range of applications it can be used for, making it a valuable tool in both research and industrial settings.
属性
CAS 编号 |
7496-22-2 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
(Z)-2-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C16H12N2O2/c1-12-7-8-15(18(19)20)10-16(12)14(11-17)9-13-5-3-2-4-6-13/h2-10H,1H3/b14-9+ |
InChI 键 |
URDPXEAIVKEHHW-NTEUORMPSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])/C(=C/C2=CC=CC=C2)/C#N |
规范 SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=CC2=CC=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


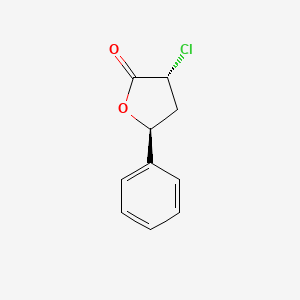
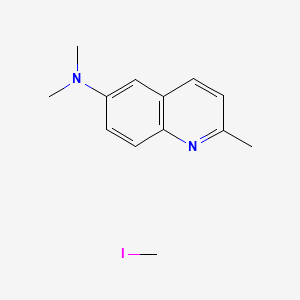
![N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine](/img/structure/B15178052.png)
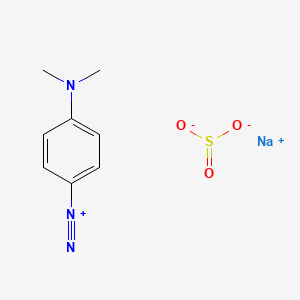
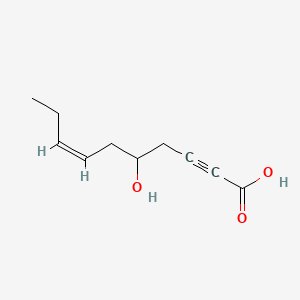


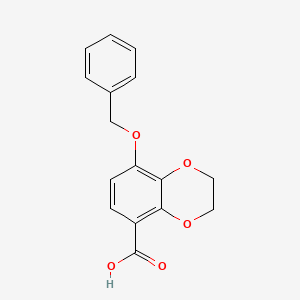
![Sodium, bicyclo[2.2.1]hept-1-yl-](/img/structure/B15178080.png)

